2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
CAS No.: 923193-01-5
Cat. No.: VC4198365
Molecular Formula: C23H15Cl2NO3
Molecular Weight: 424.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923193-01-5 |
|---|---|
| Molecular Formula | C23H15Cl2NO3 |
| Molecular Weight | 424.28 |
| IUPAC Name | 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
| Standard InChI | InChI=1S/C23H15Cl2NO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)25)10-11-20(18)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28) |
| Standard InChI Key | ILJVWJLRWJTUBS-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)Cl |
Introduction
2-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound characterized by its unique structural features. It consists of a benzofuran core, which is fused with a benzamide moiety and substituted with a chloro and a chlorobenzoyl group. The molecular weight of this compound is approximately 424.3 g/mol . This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine.
Synthesis and Chemical Reactions
The synthesis of 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, including amidation reactions. The efficiency of the synthesis can be enhanced by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Techniques like ultrasonic irradiation may also be employed to improve the yield and purity of the compound.
| Synthetic Step | Description |
|---|---|
| Initial Reactants | Benzofuran derivatives and chlorobenzoyl chloride. |
| Amidation Reaction | Formation of the benzamide moiety. |
| Purification | Recrystallization or chromatography to achieve high purity. |
Biological Activities and Potential Applications
Research into benzamide derivatives suggests potential biological activities, including anti-inflammatory and anticancer properties. The mechanism of action for 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide likely involves binding to specific enzymes or receptors within biological systems, which could inhibit or modulate their activity.
| Potential Application | Description |
|---|---|
| Anticancer Activity | Interaction with enzymes or receptors involved in cancer pathways. |
| Anti-inflammatory Activity | Modulation of inflammatory responses through enzyme inhibition. |
| Medicinal Chemistry | Exploration as a lead compound for drug development. |
Comparison with Similar Compounds
Similar compounds, such as 2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, exhibit structural and functional similarities but differ in their halogen substitution, which affects reactivity and biological activity.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-Yl]Benzamide | Bromine instead of chlorine | Different reactivity due to bromine. |
| 4-Chloro-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-Yl]Benzamide | Similar structure with chlorine | Different molecular weight and reactivity. |
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